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Compound of Interest

Compound Name: SIAIS164018

Cat. No.: B12405786

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the targets and off-targets of
SIAIS164018, a Proteolysis-Targeting Chimera (PROTAC) based on the kinase inhibitor
Brigatinib. This document details the quantitative data regarding its target engagement and
degradation, the experimental protocols used for its characterization, and visualizations of its
mechanism of action and affected signaling pathways.

Core Concepts: PROTAC Mechanism of Action

SIAIS164018 is a heterobifunctional molecule designed to induce the degradation of specific
proteins. It functions by simultaneously binding to a target protein and an E3 ubiquitin ligase, in
this case, Cereblon (CRBN). This proximity induces the ubiquitination of the target protein,
marking it for degradation by the cell's proteasome. This catalytic mechanism allows a single
molecule of SIAIS164018 to induce the degradation of multiple target protein molecules.
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Caption: General mechanism of action for SIAIS164018 as a PROTAC degrader.
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Quantitative Analysis of SIAIS164018 Activity

SIAIS164018 has been shown to effectively degrade its intended targets and a range of off-
target proteins. The following tables summarize the key quantitative metrics of its activity.

Table 1: In Vitro Ki Inhibiti

Target IC50 (nM) Notes

ALK 2.5[1][2] Anaplastic Lymphoma Kinase

A common resistance mutation

ALK (G1202R Mutant) 6.6[1][2] )
in ALK

Table 2: Cellular Proliferation Inhibition

Cell Line Target Expression IC50 (nM) Treatment Duration
SR ALK-positive 2[1]12] 16 hours
293T-ALK(G1202R) ALK (G1202R) 21[1][2] 72 hours
EGFR
H1975 42[1][2] 72 hours
(L858R/T790M)

Table 3: Protein Degradation Potency
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Protein Target  Type DC50 (nM) Dmax (%) Cell Line

Primary Targets

ALK On-target <10 > 90 SR
EGFR

(LB5BRIT790M) On-target ~100 >90 H1975
Off-Targets

FAK Off-target < 1[3] > 90 Calu-1
PYK2 Off-target < 1[3] > 90 Calu-1
PTK®6 (Brk) Off-target < 1[3] > 90 Calu-1
FER Off-target ~10 > 90 Calu-1
RSK1 Off-target ~100 ~70 Calu-1
GAK Off-target ~100 ~60 Calu-1

Note: DC50 is the concentration required to induce 50% degradation of the target protein.
Dmax is the maximum percentage of protein degradation observed.

Signaling Pathways Targeted by SIAIS164018

SIAIS164018's degradation of on- and off-target kinases leads to the downregulation of several
key cancer-related signaling pathways.

ALK and EGFR Downstream Signhaling

The degradation of ALK and EGFR by SIAIS164018 is intended to inhibit major cell
proliferation and survival pathways.[4][5][6][7][8] These include the RAS-MAPK, PI3K-AKT, and
JAK-STAT pathways.[4][7][8]
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Caption: Inhibition of ALK and EGFR signaling pathways by SIAIS164018.

FAK and PYK2 Off-Target Signhaling

The degradation of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2) is
a significant off-target effect of SIAIS164018. These kinases are involved in cell adhesion,
migration, and invasion, and their degradation contributes to the anti-metastatic properties of
the compound.[9]
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Caption: Off-target degradation of FAK and PYK2 by SIAIS164018.

Experimental Protocols

The following are summaries of the key experimental protocols used in the characterization of
SIAIS164018.

In Vitro Kinase Assay

e Objective: To determine the half-maximal inhibitory concentration (IC50) of SIAIS164018
against target kinases.

e Methodology:
o Recombinant human ALK and ALK (G1202R) kinases were used.

o The kinase reaction was performed in a buffer containing ATP and a suitable substrate
peptide.

o SIAIS164018 was added at varying concentrations.
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o The reaction was incubated at room temperature, and kinase activity was measured by
quantifying the amount of phosphorylated substrate, typically using a luminescence-based
assay.

o IC50 values were calculated by fitting the dose-response data to a four-parameter logistic
equation.

Cell Viability Assay

o Objective: To measure the effect of SIAIS164018 on the proliferation of cancer cell lines.
o Methodology:

o Cells (e.g., SR, 293T-ALK(G1202R), H1975) were seeded in 96-well plates and allowed to
adhere overnight.

o The cells were treated with a serial dilution of SIAIS164018 for a specified duration (e.g.,
16 or 72 hours).

o Cell viability was assessed using a reagent such as CellTiter-Glo, which measures ATP
levels as an indicator of metabolically active cells.

o Luminescence was read on a plate reader.

o IC50 values were determined from the resulting dose-response curves.

Western Blotting for Protein Degradation

« Objective: To quantify the degradation of target and off-target proteins following treatment
with SIAIS164018.

o Methodology:

o Cells were treated with various concentrations of SIAIS164018 for a set time period (e.g.,
16 hours).

o Cells were lysed, and total protein concentration was determined using a BCA assay.
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o Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF
membrane.

o The membrane was blocked and then incubated with primary antibodies specific for the
proteins of interest (e.g., ALK, EGFR, FAK, GAPDH as a loading control).

o After washing, the membrane was incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody.

o Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate
and imaged.

o Band intensities were quantified using densitometry software (e.g., ImageJ), and protein
levels were normalized to the loading control.

o DC50 and Dmax values were calculated from the dose-response degradation data.

Kinome Profiling

» Objective: To broadly assess the selectivity of SIAIS164018 against a large panel of human
kinases.

o Methodology:

o SIAIS164018 was screened at a fixed concentration (e.g., 1 uM) against a panel of
several hundred kinases.

o The activity of each kinase in the presence of the compound was measured and
compared to a vehicle control.

o The results are typically expressed as the percentage of remaining kinase activity. A lower
percentage indicates greater inhibition.

o This data provides a comprehensive overview of the compound's selectivity and potential
off-targets.

Summary and Conclusion
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SIAIS164018 is a potent degrader of its intended targets, ALK and EGFR, including clinically
relevant mutant forms. Its mechanism of action as a PROTAC allows for sub-stoichiometric,
catalytic degradation of these oncoproteins. Furthermore, SIAIS164018 exhibits significant off-
target activity, inducing the degradation of several kinases involved in cell motility and
metastasis, such as FAK and PYK2. This polypharmacology may contribute to its potent anti-
cancer effects, including the inhibition of cell migration and invasion. The detailed quantitative
data and experimental protocols provided in this guide offer a comprehensive technical
resource for researchers in the field of targeted protein degradation and cancer drug
development. Further investigation into the full spectrum of SIAIS164018's off-targets and their
contribution to its overall efficacy and potential toxicities is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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